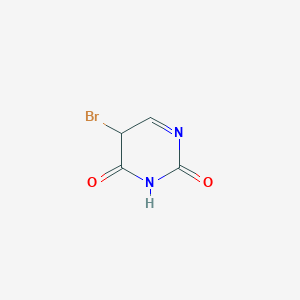

5-Bromouraci

Description

Significance as a Nucleobase Analog of Thymine (B56734)

5-Bromouracil (B15302) (5-BrU) is a synthetic derivative of uracil (B121893), a pyrimidine (B1678525) base found in RNA. ontosight.ai Its structure is notably similar to thymine, one of the four primary nucleobases in DNA. ontosight.ai The key difference lies in the substitution of the methyl group at the fifth carbon of the thymine ring with a bromine atom. youtube.com This structural mimicry allows 5-Bromouracil to be recognized by DNA polymerases and incorporated into a DNA strand in place of thymine during replication. wikipedia.orgontosight.ai

A critical property of 5-Bromouracil that underpins its function is tautomerism, the phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the position of a proton. 5-Bromouracil exists in three tautomeric forms: the common keto form and the rarer enol and ion forms. wikipedia.org In its stable keto form, 5-Bromouracil behaves like thymine and forms a standard base pair with adenine (B156593). youtube.comwikipedia.org However, it can undergo a tautomeric shift to its enol form. youtube.com The electronegativity of the bromine atom makes this shift to the enol form more frequent for 5-Bromouracil than for thymine. iarc.fr This propensity for tautomeric shifts is central to its mutagenic activity. royalsocietypublishing.org

Role as an Experimental Mutagen and Research Tool

The ability of 5-Bromouracil to exist in different tautomeric forms with distinct base-pairing properties makes it a potent experimental mutagen. wikipedia.orgnih.gov While the keto form of 5-Bromouracil pairs with adenine, the enol and ion forms are complementary to guanine (B1146940). wikipedia.org This dual pairing potential leads to the induction of point mutations, specifically transitions, during DNA replication. wikipedia.orgiarc.fr

The mutagenic process can occur in two primary ways:

Incorporation Error: If 5-Bromouracil is in its enol form as a free nucleotide during replication, it can be incorrectly incorporated opposite a guanine on the template strand. In subsequent replication rounds, this incorporated 5-Bromouracil (now likely in its more stable keto form) will pair with adenine, leading to a G:C to A:T transition. wikipedia.orgiarc.fr

Replication Error: If 5-Bromouracil has been incorporated into the DNA template strand (in its keto form, opposite adenine), it can tautomerize to the enol form during a subsequent round of replication. In this state, it will incorrectly pair with an incoming guanine nucleotide. In the next replication cycle, this guanine will pair with cytosine, completing an A:T to G:C transition. wikipedia.orgiarc.fr

This predictable induction of specific base substitutions has established 5-Bromouracil as a valuable tool in molecular biology and genetics research. ontosight.aiontosight.ai Early studies, such as those by Litman and Pardee in 1956 with bacteriophages, demonstrated a concentration-dependent mutagenic effect, confirming its role in altering the viral genome. youtube.com It is widely used to introduce point mutations to study gene function, DNA repair mechanisms, and the effects of specific genetic alterations. ontosight.aiontosight.ai

Detailed Research Findings

Interactive Data Table: Properties of 5-Bromouracil

| Property | Value |

|---|---|

| Chemical Formula | C4H3BrN2O2 |

| Molecular Weight | 190.98 g/mol |

| Appearance | White powder |

| Common Tautomeric Forms | Keto, Enol |

| Pairing Partners | Adenine (keto form), Guanine (enol/ion form) |

| Primary Mutagenic Effect | Transition Mutations (A:T ↔ G:C) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

948549-67-5 |

|---|---|

Molecular Formula |

C4H3BrN2O2 |

Molecular Weight |

190.98 g/mol |

IUPAC Name |

5-bromo-5H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-1-6-4(9)7-3(2)8/h1-2H,(H,7,8,9) |

InChI Key |

LIKAIUUIISHGBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)NC(=O)C1Br |

Origin of Product |

United States |

Mechanisms of Mutagenesis Induced by 5 Bromouracil

Tautomeric Shifts and Base Mispairing Properties of 5-Bromouracil (B15302)

The mutagenicity of 5-bromouracil is fundamentally linked to its ability to exist in different isomeric forms, or tautomers, which exhibit distinct base-pairing preferences. These tautomeric shifts, along with the potential for ionization, allow 5-BrU to pair with guanine (B1146940), a base it would not normally interact with, leading to errors in the genetic code.

Keto-Enol Tautomerism and Equilibrium in 5-Bromouracil

5-Bromouracil, like other pyrimidine (B1678525) and purine (B94841) bases, can exist in different tautomeric forms. fu-berlin.de The two primary forms are the keto and enol tautomers. ajol.info In its common and more stable keto form, 5-bromouracil behaves as an analog of thymine (B56734) and correctly pairs with adenine (B156593). wikipedia.orgyoutube.com However, it can undergo a tautomeric shift to its rarer enol form. wikipedia.orgyoutube.com This shift involves the migration of a proton and a change in the location of a double bond within the pyrimidine ring. youtube.com

The presence of the bromine atom at the C5 position, which is more electronegative than the methyl group of thymine, is thought to influence the keto-enol equilibrium. youtube.comiarc.fr Some studies suggest that this electronegativity stabilizes the enol tautomer, making it more prevalent than the enol form of thymine. rsc.org The enol form of 5-bromouracil is structurally similar to cytosine and, as a result, preferentially pairs with guanine. rsc.org This mispairing is a critical step in the mutagenic pathway. While the keto form is strongly favored, the transient existence of the enol form during DNA replication can lead to the incorporation of a guanine opposite the 5-bromouracil. fu-berlin.denih.gov

Recent theoretical investigations, however, have questioned the extent to which the halogen substituent at the fifth position shifts the keto-enol equilibrium towards the enol form. fu-berlin.de Some density functional theory calculations have even suggested that the presence of a water cluster can reverse the tautomeric preference of 5-bromouracil, favoring the rare tautomeric form in an aqueous solution. acs.org Further research indicates that the 'mutagenic' 2-hydroxy-4-oxo enol tautomer of 5-BrU is significantly favored over the keto form in clusters with more than 20 water molecules. tandfonline.comucm.es

Ionized Forms of 5-Bromouracil and Preferential Base Pairing

In addition to keto-enol tautomerism, 5-bromouracil can also exist in an ionized form. wikipedia.org At alkaline pH, the hydrogen atom at the N3 position can be removed, creating an anion. ajol.info This ionized form of 5-bromouracil also exhibits altered base-pairing properties and preferentially pairs with guanine. wikipedia.orgbrainly.com The increased frequency of the ionized state of 5-bromouracil compared to thymine contributes to a higher rate of misincorporation events. tulane.edu

Nuclear magnetic resonance (NMR) studies on oligonucleotides containing a 5-bromouracil-guanine pair have shown that under physiological conditions, an equilibrium exists between a wobble base pair and an ionized base pair. nih.gov As the pH increases, the equilibrium shifts towards the ionized 5-BrU paired with guanine in a Watson-Crick geometry. nih.gov This demonstrates that both the enol and ionized forms are significant contributors to the mutagenic potential of 5-bromouracil by facilitating its mispairing with guanine. wikipedia.org

| Form of 5-Bromouracil | Normal Base Pairing Partner | Mispairing Partner | Consequence |

| Keto | Adenine | - | Normal Replication |

| Enol | - | Guanine | Potential for Mutation |

| Ionized | - | Guanine | Potential for Mutation |

A:T to G:C Transition Mutations Induced by 5-Bromouracil

The incorporation of 5-bromouracil into DNA in its normal keto form occurs opposite an adenine base, effectively substituting for thymine. nih.govmacmillanusa.com If, during a subsequent round of DNA replication, the incorporated 5-bromouracil molecule undergoes a tautomeric shift to its enol form or becomes ionized, it will then preferentially pair with guanine. wikipedia.orgmacmillanusa.com When the DNA polymerase encounters this enol or ionized 5-BrU in the template strand, it will insert a guanine into the newly synthesized strand. macmillanusa.com In the following round of replication, this guanine will correctly pair with a cytosine. The ultimate result of this process is the conversion of an original Adenine-Thymine (A:T) base pair to a Guanine-Cytosine (G:C) base pair, which is a type of point mutation known as a transition. wikipedia.orgmacmillanusa.comdoubtnut.com

G:C to A:T Transition Mutations Involving 5-Bromouracil

5-Bromouracil can also induce a transition mutation in the reverse direction, from G:C to A:T. wikipedia.orgmacmillanusa.com This occurs when 5-bromouracil, existing as a free nucleotide in its transient enol or ionized form, is incorporated into a new DNA strand opposite a guanine in the template strand. macmillanusa.com In subsequent rounds of replication, this incorporated 5-bromouracil, having reverted to its more stable keto form, will then pair with adenine. macmillanusa.com This adenine will, in turn, pair with thymine in the next replication cycle. This sequence of events leads to the substitution of the original G:C pair with an A:T pair. wikipedia.orgmacmillanusa.com Research has indicated that 5-bromouracil induces transitions from G:C to A:T more readily than from A:T to G:C. nih.gov

Disruption of DNA Replication Fidelity by 5-Bromouracil

The presence of 5-bromouracil during DNA synthesis directly interferes with the high fidelity of the replication process. Its ability to substitute for thymine sets the stage for the subsequent mutagenic events.

Influence of 5-Bromouracil Tautomeric Forms on DNA Polymerase Incorporation

5-Bromouracil (5-BrU) is a base analog of thymine that can induce point mutations through base substitution. wikipedia.org This mutagenic activity is largely attributed to its existence in multiple tautomeric forms, which possess different base-pairing properties. wikipedia.orgyoutube.com The three primary forms are the keto, enol, and anionic (ion) forms. wikipedia.orgyoutube.com

In its common keto form, 5-BrU is structurally analogous to thymine and correctly pairs with adenine during DNA replication. wikipedia.orgyoutube.com However, due to the higher electronegativity of the bromine atom at the C-5 position compared to thymine's methyl group, 5-BrU has a greater propensity to shift into its rarer enol and anionic tautomeric forms. youtube.com These rare forms are complementary to guanine, not adenine. wikipedia.orgyoutube.com

This tautomeric shifting allows 5-BrU to mispair with guanine. rsc.org If 5-BrU is in the template strand, it can pair with an incoming guanine nucleotide. Conversely, if 5-bromodeoxyuridine triphosphate (BrdUTP) is present in the nucleotide pool, its rare enol or anionic form can be incorporated opposite a guanine residue in the template strand. wikipedia.orgyoutube.com Subsequent rounds of DNA replication will then "fix" this mispairing, leading to a transition mutation, either from an A-T pair to a G-C pair or vice versa. wikipedia.org

The frequency of this mispairing can be influenced by environmental factors such as pH. Studies have shown that increasing the pH can enhance the formation of 5-BrU•G mispairs, particularly when catalyzed by certain DNA polymerases like the Klenow fragment of E. coli DNA polymerase I and avian myeloblastosis reverse transcriptase. nih.govacs.org This suggests that the anionic form of 5-BrU, which is favored at higher pH, plays a significant role in its mutagenic mechanism by pairing with guanine. nih.gov

Table 1: Tautomeric Forms of 5-Bromouracil and Their Base Pairing Properties

| Tautomeric Form | Complementary Base | Result of Pairing |

| Keto | Adenine (A) | Normal base pairing (A-T equivalent) |

| Enol | Guanine (G) | Mispairing, leading to A-T → G-C transition |

| Anionic (Ion) | Guanine (G) | Mispairing, leading to A-T → G-C transition |

Impact of 5-Bromouracil on DNA Polymerase Activity

DNA polymerase I (Pol I) plays a critical role in the repair of lesions induced by the incorporation of 5-BrU. nih.govbibliotekanauki.pl Studies using Escherichia coli mutants have demonstrated that a deficiency in DNA polymerase I leads to a significant reduction in the frequency of mutagenesis induced by 5-bromodeoxyuridine (BUdR). nih.govbibliotekanauki.pl This indicates that Pol I is a key enzyme in the mutagenic pathway of 5-BrU. nih.gov

Mutants with a defective DNA polymerase I (specifically, polA1 mutants) exhibit not only a decrease in mutation rates but also a marked sensitivity to BUdR, highlighting the essential function of Pol I in repairing 5-BrU-induced DNA damage. bibliotekanauki.pl The enzyme's 5'→3' exonuclease activity is particularly important for this repair process. This activity allows the polymerase to recognize and excise the misincorporated 5-BrU or the uracil (B121893) residue that results from its dehalogenation, thereby preventing the fixation of the mutation. nih.gov The incorporation of 5-BrU into DNA creates localized damage that is subject to partial excision repair, a process in which DNA polymerase I is a central participant. bibliotekanauki.pl

Molecular Mechanisms of DNA Damage and Lesion Formation by 5-Bromouracil

Beyond its role in inducing mutations through tautomeric mispairing, 5-BrU significantly sensitizes DNA to ultraviolet (UV) radiation, leading to various forms of DNA damage. royalsocietypublishing.org The primary photochemical event is the cleavage of the carbon-bromine (C-Br) bond, which generates a highly reactive uracilyl radical. royalsocietypublishing.orgresearchgate.net This radical is the precursor to several types of DNA lesions. royalsocietypublishing.org

C-Br Bond Cleavage and Uracilyl Radical Generation from 5-Bromouracil

Upon UV excitation, the C-Br bond in an incorporated 5-BrU residue can break, forming a uracilyl radical. royalsocietypublishing.org Two main mechanisms have been proposed for this cleavage:

Excited-state electron transfer : An electron is transferred from an adjacent nucleobase (often guanine) to the excited 5-BrU, forming a 5-BrU radical anion (5BU•−). royalsocietypublishing.orgoup.com This anion is unstable and rapidly undergoes C-Br bond cleavage, releasing a bromide ion (Br−) and leaving behind the uracilyl radical. royalsocietypublishing.org

Homolytic cleavage : An isolated, excited 5-BrU molecule can directly cleave the C-Br bond homolytically, without requiring an electron transfer. royalsocietypublishing.org

Both pathways result in the formation of the same highly reactive uracilyl radical, which is responsible for subsequent DNA damage. royalsocietypublishing.org This radical can then abstract a hydrogen atom from a nearby molecule, such as the sugar moiety of an adjacent nucleotide, which in turn leads to the formation of uracil and other DNA lesions. royalsocietypublishing.org

Induction of Single-Strand Breaks, Alkali-Labile Bonds, and Double-Strand Breaks by 5-Bromouracil

The presence of incorporated 5-BrU makes DNA more susceptible to strand breaks upon UV irradiation. royalsocietypublishing.org The uracilyl radical generated from C-Br bond cleavage is a key intermediate in this process. researchgate.net By abstracting a hydrogen atom from a neighboring deoxyribose sugar, the uracilyl radical can initiate a chain of reactions that results in the cleavage of the DNA backbone. royalsocietypublishing.orgresearchgate.net

This process can lead to several types of damage:

Single-Strand Breaks (SSBs) : These are a major form of photochemical damage in DNA labeled with 5-bromo-2'-deoxyuridine (B1667946) (BrdU). researchgate.net The formation of SSBs is significantly enhanced in 5-BrU-substituted DNA compared to normal DNA. nih.gov

Alkali-Labile Bonds : These are sites in the DNA that are stable under neutral conditions but are converted to strand breaks upon exposure to alkali (high pH). UV irradiation of 5-BrU-containing DNA produces these labile sites. royalsocietypublishing.org

Double-Strand Breaks (DSBs) : Research has shown that UV irradiation of E. coli cells with incorporated 5-BrU can produce DSBs through single photochemical events. royalsocietypublishing.org These DSBs are considered a major lethal event for the cell.

Some studies suggest that the initially reported direct strand breaks are actually secondary breaks that form from the thermal dissociation of an intermediate lesion, 2'-deoxyribonolactone. acs.org

Formation of DNA-Protein Cross-links by 5-Bromouracil

The high reactivity of the uracilyl radical also facilitates the formation of covalent cross-links between DNA and proteins. royalsocietypublishing.org Upon UV irradiation of 5-BrU-substituted DNA, the generated uracilyl radical can react with nearby amino acid residues of proteins that are in close contact with the DNA. oup.com This reaction results in the formation of a stable DNA-protein cross-link. royalsocietypublishing.orgoup.com Studies have identified cross-links between the 5-position of the uracil ring and amino acids such as tyrosine. oup.com This property has been utilized experimentally as a tool for probing DNA-protein interactions. oup.com

Dehalogenation of Incorporated 5-Bromouracil Residues to Uracil

A significant lesion resulting from the incorporation of 5-BrU into DNA is its dehalogenation to form uracil. nih.gov This conversion can occur photochemically upon UV irradiation or potentially through cellular enzymatic processes. kit.edu The presence of uracil in DNA, where thymine should be, constitutes a mutagenic lesion. nih.gov

The cell possesses repair mechanisms to deal with this type of damage. The enzyme uracil-DNA glycosylase can recognize and remove the uracil base, creating an apyrimidinic (AP) site. nih.govnih.gov This AP site is then further processed by AP endonucleases and DNA polymerase I, which is involved in repairing the resulting gap. nih.govnih.gov The dehalogenation of 5-BrU to uracil and its subsequent excision is a critical step in the pathway of 5-BrU-induced mutagenesis, as the repair process itself can be error-prone, leading to the fixation of a mutation. nih.govnih.gov

Table 2: Summary of DNA Damage and Lesions Induced by 5-Bromouracil

| Mechanism | Primary Event | Resulting Lesion/Damage |

| Tautomeric Mispairing | Shift to enol/anionic form | Guanine mispairing, A-T ↔ G-C transitions |

| Photochemical Damage | UV-induced C-Br bond cleavage | Uracilyl radical generation |

| Uracilyl radical activity | Single-Strand Breaks (SSBs) | |

| Uracilyl radical activity | Alkali-Labile Bonds | |

| Uracilyl radical activity | Double-Strand Breaks (DSBs) | |

| Uracilyl radical activity | DNA-Protein Cross-links | |

| Chemical Instability | Dehalogenation | Conversion of 5-Bromouracil to Uracil |

Creation of Apurinic/Apyrimidinic (AP) Sites in DNA due to 5-Bromouracil

While the mutagenic potential of 5-bromouracil (5-BrU) is most famously linked to tautomeric shifts causing base mispairing, a distinct and biologically significant secondary mechanism involves the generation of apurinic/apyrimidinic (AP) sites. This pathway is initiated when cellular DNA repair machinery, specifically the Base Excision Repair (BER) system, recognizes the incorporated 5-BrU as a damaged or foreign base and actively removes it from the DNA backbone.

The process is initiated by a class of enzymes known as DNA glycosylases. These enzymes continuously scan the genome for aberrant bases, including deaminated, oxidized, or alkylated bases. Certain DNA glycosylases can identify 5-BrU within the DNA duplex, although the efficiency of this recognition varies significantly among different enzymes. Upon recognition, the glycosylase catalyzes the hydrolytic cleavage of the N-glycosidic bond that links the 5-BrU base to the deoxyribose sugar of the DNA backbone. This enzymatic excision of the base results in a vacant position, or "hole," in the DNA strand. This lesion is referred to as an apurinic/apyrimidinic (AP) site, also known as an abasic site.

The formation of an AP site is a profoundly mutagenic event. An AP site is non-instructive, meaning it does not provide a template for the corresponding base during DNA replication. When a replicative DNA polymerase encounters an AP site, the replication fork typically stalls. To overcome this blockage, cells may utilize specialized, lower-fidelity translesion synthesis (TLS) polymerases. These polymerases are capable of inserting a nucleotide opposite the abasic site. However, this insertion is often error-prone and follows a species- and polymerase-specific hierarchy. In many organisms, including humans and E. coli, there is a strong preference for inserting an adenine opposite an AP site, a phenomenon known as the "A-rule".

The mutagenic consequence is most pronounced when 5-BrU has been incorporated via its enol tautomer opposite a guanine, forming a 5-BrU•G mismatch. If a DNA glycosylase subsequently excises the 5-BrU, an AP site is created opposite the guanine base. During the next round of replication, the preferential insertion of adenine opposite this AP site by a TLS polymerase generates an A•G mismatch. This mismatch is then resolved in the subsequent replication cycle to produce a stable A•T base pair, thereby completing a G•C → A•T transition mutation.

Research has focused on identifying which specific glycosylases are responsible for excising 5-BrU and their relative efficiencies. Studies have shown that human thymine-DNA glycosylase (TDG) and single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1) are particularly active in removing 5-BrU, especially when it is paired with guanine. In contrast, the major replicative uracil-DNA glycosylase (UNG2) and its prokaryotic counterpart, E. coli Ung, are significantly less effective at processing 5-BrU. This differential activity highlights a specialized role for TDG and SMUG1 in responding to halogenated pyrimidines in DNA, contributing to both the cytotoxic and mutagenic effects of 5-bromouracil through the generation of AP sites.

Table 1: Relative Excision Activity of Various DNA Glycosylases on 5-Bromouracil-Containing DNA Substrates

This table summarizes findings on the capacity of different DNA glycosylases from human and E. coli sources to recognize and excise 5-bromouracil from DNA. The efficiency is highly dependent on both the specific enzyme and the base paired opposite 5-BrU.

| Enzyme | Organism | Substrate (5-BrU Paired With) | Relative Excision Efficiency | Reference Finding |

| Thymine-DNA Glycosylase (TDG) | Human | Guanine (G) | High | Efficiently excises 5-BrU from 5-BrU•G mismatches, treating it as a lesion similar to a T•G mismatch. This activity is a key driver of 5-BrU-induced G•C → A•T transitions via the AP site pathway. |

| SMUG1 | Human | Adenine (A) / Guanine (G) | Moderate | Exhibits notable activity against both 5-BrU•A and 5-BrU•G pairs. Its broad substrate specificity allows it to contribute to the overall processing of 5-BrU in human cells. |

| Uracil-DNA Glycosylase (UNG2) | Human | Adenine (A) | Very Low / Negligible | Shows minimal capacity to excise 5-BrU from its canonical pairing with adenine. Its active site is highly specific for uracil and does not accommodate the bulky bromine atom well. |

| E. coli Ung | Escherichia coli | Adenine (A) | Very Low | Processes 5-BrU at a rate that is several orders of magnitude slower than its natural substrate, uracil. This suggests the AP site pathway is not a major mechanism of 5-BrU mutagenesis in E. coli. |

Dna Repair Pathways in Response to 5 Bromouracil Induced Lesions

Involvement of Uracil-DNA Glycosylase in 5-Bromouracil (B15302) Damage Repair

One of the primary lesions resulting from the incorporation of 5-BrU is its dehalogenation to form uracil (B121893) within the DNA strand. nih.govnih.gov This creates a G:U mismatch, which is a substrate for the base excision repair (BER) pathway. The key enzyme initiating this repair is Uracil-DNA Glycosylase (UDG). nih.govpnas.org

UDG recognizes and cleaves the N-glycosidic bond between the uracil base and the deoxyribose sugar, effectively removing the incorrect base and generating an apurinic/apyrimidinic (AP) site. nih.govjumedicine.com The significance of UDG in repairing 5-BrU-induced damage is highlighted by the increased sensitivity of Escherichia coli mutants deficient in UDG (ung⁻) to 5-bromodeoxyuridine. nih.gov The number of uracil residues in the DNA is proportional to the extent of damage and diminishes as DNA repair progresses. nih.gov Some human DNA glycosylases can also remove 5-bromouracil from mispairs with guanine (B1146940). uniprot.orggenesilico.pl

Interestingly, in E. coli, the action of UDG on UV-irradiated DNA containing 5-BrU can produce lethal and mutagenic lesions, a process that requires the function of the UmuC protein. nih.gov This suggests a complex interplay between different repair pathways in response to combined DNA damage.

Role of AP Endonucleases (e.g., xthA gene products) in Repair of 5-Bromouracil Lesions

Following the creation of an AP site by UDG, AP endonucleases are recruited to the site of damage. nih.govjumedicine.com In E. coli, a key AP endonuclease is Endonuclease VI, the product of the xthA gene. nih.govnih.gov This enzyme cleaves the phosphodiester bond on the 5' side of the AP site, creating a nick in the DNA backbone. annualreviews.org

The importance of AP endonucleases in the repair of 5-BrU-induced damage is underscored by the observation that E. coli mutants with a defect in the xthA gene show heightened sensitivity to 5-bromodeoxyuridine. nih.gov Furthermore, a mutation in the xthA gene leads to a several-fold increase in the frequency of mutations induced by 5-BrU, emphasizing the critical role of AP sites in mutagenesis when this repair step is compromised. nih.govbibliotekanauki.pl

The process initiated by UDG and followed by AP endonuclease action is a crucial part of the BER pathway for handling lesions derived from 5-BrU incorporation.

Contribution of DNA Polymerase I and its Exonuclease Activity to 5-Bromouracil Damage Repair

After the AP site is incised by an AP endonuclease, DNA Polymerase I (Pol I) plays a multifaceted role in the subsequent repair steps. Pol I possesses both a 5'→3' polymerase activity and a 3'→5' exonuclease (proofreading) activity, as well as a 5'→3' exonuclease activity. vaia.comwatchmakergenomics.com

The 5'→3' exonuclease activity of Pol I is critical for removing the deoxyribose phosphate (B84403) residue and potentially a few downstream nucleotides from the nicked strand. iss.it Subsequently, its polymerase activity fills the resulting single-nucleotide gap using the complementary strand as a template. jumedicine.com

Studies in E. coli have demonstrated that mutants with defects in either the polymerizing activity (polA1⁻) or the 5'→3' exonuclease activity (polA107⁻) of DNA Polymerase I exhibit extreme sensitivity to 5-bromodeoxyuridine. nih.gov This indicates that Pol I is essential for the repair of 5-BrU-induced lesions and cannot be effectively substituted by DNA polymerases II or III. nih.gov A mutation in the polA1 gene can lead to a 100-fold reduction in the frequency of 5-BrU-induced mutations. bibliotekanauki.pl This highlights the central role of DNA Polymerase I in the mutagenic processing of these lesions. bibliotekanauki.pl

Function of DNA Ligase in Repairing 5-Bromouracil-Induced DNA Lesions

The final step in the base excision repair of 5-BrU-induced lesions is the sealing of the nick in the DNA backbone by DNA ligase. jumedicine.comiss.it This enzyme catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the newly inserted nucleotide and the 5'-phosphate group of the adjacent nucleotide, thereby restoring the integrity of the DNA strand. journalmeddbu.com

The involvement of DNA ligase in this repair process has been demonstrated in E. coli. A thermosensitive mutant in the DNA ligase gene (lig ts7) exhibits high sensitivity to 5-bromodeoxyuridine at the restrictive temperature of 42°C, confirming the enzyme's crucial role in repairing these lesions. nih.gov In eukaryotic systems, DNA Ligase I or a complex of DNA Ligase III and XRCC1 typically carries out this final ligation step in the BER pathway. journalmeddbu.comjournalmeddbu.com

Dependence on SOS Response Functions (recA, umuC, lexA) for 5-Bromouracil Mutagenesis

While the base excision repair pathway is the primary mechanism for correcting 5-BrU-induced lesions, a significant portion of the mutagenesis associated with this analog is dependent on the SOS response, an inducible DNA damage response system. nih.govbibliotekanauki.pl In E. coli, the SOS response is regulated by the LexA repressor and induced by the RecA protein. quizgecko.combiorxiv.org

Efficient mutagenesis by 5-BrU requires the functions of the recA and umuC genes, as well as a non-mutated lexA gene. nih.govbibliotekanauki.pl The UmuC protein, along with UmuD', forms the error-prone DNA polymerase V, which is a key player in SOS mutagenesis. nih.gov Approximately 80% of the mutations induced by 5-BrU are dependent on the SOS system and the umuC gene product, indicating that they arise through an error-prone repair pathway. bibliotekanauki.pl The induction of the SOS response by 5-BrU-induced lesions, which are not repaired by excision repair, leads to an increased mutation frequency. bibliotekanauki.pl

Table 1: Key Genes in 5-Bromouracil-Induced SOS Mutagenesis

| Gene | Function in SOS Response | Role in 5-BrU Mutagenesis |

| recA | Co-protease that induces LexA self-cleavage, activating the SOS response. biorxiv.org | Essential for 5-BrU-induced mutagenesis. nih.govbibliotekanauki.pl |

| lexA | Repressor of SOS genes. quizgecko.com | A non-mutated LexA protein is required for efficient 5-BrU mutagenesis. nih.gov |

| umuC | Forms the error-prone DNA Polymerase V with UmuD'. nih.gov | Required for approximately 80% of 5-BrU-induced mutations. nih.govbibliotekanauki.pl |

Dynamics of Mutation Frequency Decline (MFD) for 5-Bromouracil-Induced Mutations

Mutation frequency decline (MFD) is a phenomenon observed as a rapid, irreversible decrease in the frequency of certain induced mutations when protein synthesis is temporarily inhibited immediately after mutagenic treatment. researchgate.netnih.gov This process is linked to transcription-coupled repair, where lesions on the transcribed strand of active genes are repaired more efficiently. oup.com

Premutational lesions induced by 5-BrU are subject to MFD. nih.gov This decline is delayed in E. coli mutants defective in AP endonuclease (xthA), suggesting a role for this enzyme in the MFD process and further supporting the involvement of AP sites in 5-BrU-induced mutagenesis. nih.govresearchgate.net

Effects of 5 Bromouracil on Dna Structure and Stability

Alterations in Base Stacking Interactions by 5-Bromouracil (B15302)

Base stacking is a critical force contributing to the stability of the DNA double helix, arising from a combination of electrostatic and dispersion forces between adjacent bases. rsc.org The substitution of thymine's C5-methyl group with a bulky and electronegative bromine atom in 5-Bromouracil modifies these interactions.

Theoretical studies have been conducted to compare the stacking strength of 5-Bromouracil with that of thymine (B56734) (T) and uracil (B121893) (U). In gas-phase calculations, dimers containing 5-BrU showed enhanced binding energies compared to their thymine and uracil counterparts. rsc.orgresearchgate.net For instance, gas-phase structures of Cytosine/5-BrU (C/BrU), Thymine/5-BrU (T/BrU), and Uracil/5-BrU (U/BrU) dimers were found to have greater zero-point-corrected binding energies than the corresponding C/T, T/T, and U/T dimers. rsc.orgresearchgate.net The differences in favor of 5-BrU were 3.1 kcal mol⁻¹, 1.7 kcal mol⁻¹, and 0.5 kcal mol⁻¹, respectively. researchgate.net

However, these optimized gas-phase structures differ significantly from the geometry found within a DNA helix. rsc.org When the analysis was restricted to dimers with a more "DNA-like" twist angle of ±36°, the stacking advantage for C/BrU and T/BrU over C/T and T/T was reduced to 0.5 kcal mol⁻¹ and 1.7 kcal mol⁻¹, respectively. rsc.orgresearchgate.net Furthermore, when environmental factors such as thermal effects and the presence of water are considered, the stacking advantage of 5-BrU is largely nullified or even reversed. rsc.orgresearchgate.net This suggests that enhanced stacking is not a likely mechanism to explain the biological effects of 5-Bromouracil. rsc.orgresearchgate.net

| Dimer Pair | Interaction Energy Difference (kcal mol⁻¹) in favor of 5-BrU | Comment |

|---|---|---|

| C/BrU vs C/T | 3.1 | Optimized gas-phase geometry |

| T/BrU vs T/T | 1.7 | Optimized gas-phase geometry |

| U/BrU vs U/T | 0.5 | Optimized gas-phase geometry |

| C/BrU vs C/T | 0.5 | "DNA-like" twist (±36°) |

| T/BrU vs T/T | 1.7 | "DNA-like" twist (±36°) |

The bromine substituent has long been recognized for its ability to influence the stacking patterns of uracil derivatives. nih.gov The enhanced stacking observed in some contexts is thought to arise from strengthened dispersive or dipole-induced dipole forces. rsc.org Crystallographic studies reveal that 5-halogenated uracils often adopt a stacking pattern that allows for close contacts between the halogen atom and the pyrimidine ring of an adjacent base, at distances significantly shorter than normal van der Waals interactions. nih.gov This specific interaction pattern provides evidence that halogen substituents directly influence stacking arrangements, while having little direct effect on hydrogen-bonding properties. nih.gov Despite these observations, the energetic advantage conferred by the bromine atom is not consistently strong enough across different environments, particularly in aqueous solution, to be considered the primary driver of 5-BrU's mutagenic activity. rsc.orgresearchgate.net

| Helix Parameter | Observed Change upon 5-BrU Incorporation |

|---|---|

| Rise (Dz) | Remarkable Increase |

| Diameter (d) | Slight Increase |

Increased Ultraviolet Sensitivity of DNA Containing 5-Bromouracil

One of the most significant consequences of 5-Bromouracil incorporation into DNA is a marked increase in the DNA's sensitivity to ultraviolet (UV) radiation. microbiologyresearch.orgpsu.eduarxiv.org Studies on Escherichia coli containing 5-BrU in their DNA showed a dramatic sensitization to UV light, with as much as a 20,000-fold reduction in the number of surviving bacteria compared to irradiated bacteria without the analogue. microbiologyresearch.orgpsu.edu This sensitization effect is directly proportional to the degree of 5-BrU incorporation. microbiologyresearch.orgpsu.edu The underlying cause of this heightened photosensitivity is the photochemical lability of the C5-Br bond. arxiv.orgroyalsocietypublishing.org Upon UV absorption, this bond can cleave, leading to the formation of a highly reactive uracilyl radical, which can then induce further DNA damage, such as single- and double-strand breaks. arxiv.orgroyalsocietypublishing.orgnih.govscispace.com

Upon absorption of UV light and excitation to the bright ¹ππ* electronic state, 5-Bromouracil has several potential deactivation pathways to dissipate the excess energy. royalsocietypublishing.orgresearchgate.netnih.govresearchgate.net Quantum chemistry calculations and non-adiabatic dynamics simulations have identified three primary relaxation routes:

Relaxation back to the ground state: This is proposed to be the predominant deactivation pathway in the gas phase, allowing the molecule to return to its initial state without undergoing chemical change. royalsocietypublishing.orgresearchgate.netnih.gov

C-Br Photodissociation: This pathway involves the cleavage of the carbon-bromine bond. royalsocietypublishing.orgnih.gov Two mechanisms for this dissociation have been proposed. One route involves an excited-state electron transfer from an adjacent nucleobase to 5-BrU, forming a radical anion that subsequently cleaves the C-Br bond. royalsocietypublishing.orgresearchgate.net The second mechanism is a direct homolytic cleavage of the C-Br bond without prior electron transfer. royalsocietypublishing.orgresearchgate.net

Intersystem Crossing (ISC): This involves a transition from the initial singlet excited state to the triplet manifold, which can lead to different photochemical outcomes. royalsocietypublishing.orgnih.gov

Recent studies using femtosecond time-resolved photoelectron spectroscopy have observed the ultrafast decay of the initially populated ¹ππ* state within approximately 77 femtoseconds for 5-BrU in aqueous solution, followed by relaxation through lower-lying electronic states back to the ground state. rsc.org

Intersystem crossing (ISC) represents a key non-radiative decay channel for photoexcited 5-Bromouracil. Simulations have shown that the ultrafast ISC dynamics primarily involve the transition from a singlet state to a triplet state, specifically between the ¹nOπ* and ³ππ* states. royalsocietypublishing.orgresearchgate.netnih.gov While ISC is a possible deactivation route, its role and efficiency can be influenced by the surrounding environment. royalsocietypublishing.org

C-Br Photodissociation in 5-Bromouracil

The photosensitivity of DNA substituted with 5-bromouracil (5-BrU) is rooted in the comparative weakness of the Carbon-Bromine (C-Br) bond. Upon absorption of ultraviolet (UV) radiation, the 5-BrU molecule undergoes excitation. royalsocietypublishing.org This process can lead to the homolytic cleavage of the C-Br bond, a reaction known as photodissociation. royalsocietypublishing.orgcore.ac.uk

The mechanism involves the excitation of electrons in non-bonding orbitals (n) on the halogen to anti-bonding orbitals (σ) located on the C-X bond (where X is the halogen), leading to dissociation. core.ac.uk For 5-BrU, after irradiation to the bright ππ state, several deactivation pathways are possible, including relaxation back to the ground state, intersystem crossing (ISC), and C-Br photodissociation. royalsocietypublishing.orgnih.gov The photodissociation event results in the formation of a highly reactive uracil-5-yl radical and a bromine atom. royalsocietypublishing.orgcolab.ws While this C-Br bond fission is a key step, studies in aqueous solutions suggest that solvent caging effects can inhibit the process to some extent, with a significant portion of excited molecules relaxing back to the ground state without dissociation. chemrxiv.org However, the cleavage that does occur is the primary event initiating the cascade of DNA damage. royalsocietypublishing.org

Formation and Location of Uracil-5-yl Radical in Photoirradiated 5-Bromouracil-Substituted DNA

The direct consequence of C-Br photodissociation is the generation of the uracil-5-yl radical. royalsocietypublishing.org This radical is highly reactive and can abstract a hydrogen atom from a suitable nearby donor, such as an adjacent deoxyribose sugar moiety in the DNA backbone. royalsocietypublishing.orgacs.org This hydrogen abstraction is not random; it occurs with high sequence selectivity.

Research has identified specific sequences, or "hot-spots," where the formation of the uracil-5-yl radical and subsequent DNA damage are particularly efficient. oup.comnih.gov These hot-spot sequences are identified as 5′-(G/C)[A]n=1,2BrUBrU-3′ and the reverse sequence 5′-BrUBrU[A]n=1,2(G/C)-3′. oup.comnih.gov In these contexts, upon irradiation, an electron is transferred through the DNA π-stack from a guanine (B1146940) (G) base, which has the lowest oxidation potential, to the BrU. oup.com This forms an anion radical, which then expels a bromide ion (Br⁻) to yield the uracil-5-yl radical. oup.compnas.org The radical then primarily abstracts the C1′ hydrogen from the adjacent 2′-deoxyadenosine residue on its 5′-side. oup.comnih.gov The resulting C1′ radical can be oxidized, leading to the formation of lesions like 2-deoxyribonolactone and ultimately a strand break. acs.orgoup.com

Wavelength-Specific Photoreactions in 5-Bromouracil-Containing DNA (e.g., 302-nm)

The photoreactions of 5-BrU-containing DNA are dependent on the wavelength of the irradiating UV light. Irradiation at 302 nm has been specifically shown to be effective in inducing these reactions. oup.comnih.gov Experiments using 302-nm UV irradiation on 5-BrU-substituted DNA fragments confirmed that selective cleavage occurs at the identified hot-spot sequences. oup.com

In these studies, DNA fragments containing 5-BrU were irradiated at 302 nm. oup.com To precisely locate the initial radical formation, experiments were conducted in the presence of a hydrogen donor, tetrahydrofuran (B95107) (THF). The THF quenches the uracil-5-yl radical, converting it to a stable uracil residue. nih.gov Subsequent treatment with uracil DNA glycosylase (UDG), an enzyme that specifically removes uracil from DNA, allows for the exact identification of the radical's original location. nih.gov These experiments confirmed that uracil residues, and thus the initial uracil-5-yl radicals, were formed at the 5′-(G/C)[A]n=1,2BrUBrU-3′ and 5′-BrUBrU[A]n=1,2(G/C)-3′ hot-spot sequences. oup.comnih.gov This demonstrates that the electron transfer initiating the reaction can proceed without a specific 5' to 3' directionality. oup.com

| DNA Sequence Context | Proposed Mechanism | Primary Photoproduct/Lesion | Reference |

|---|---|---|---|

| 5′-(G/C)[A]n=1,2BrUBrU-3′ | Electron transfer from remote Guanine, formation of uracil-5-yl radical, H-abstraction from adjacent 5'-sugar. | 2-deoxyribonolactone, Uracil | oup.comnih.gov |

| 5′-BrUBrU[A]n=1,2(G/C)-3′ | Electron transfer from remote Guanine, formation of uracil-5-yl radical. | Uracil | oup.comnih.gov |

| 5′-d(GTAATBrUAC)-3′ in complex with Sso7d protein | Electron transfer from Tryptophan-24 of the Sso7d protein to BrU. | Products from H-abstraction at T5 by uracil-5-yl radical. | pnas.orgnih.gov |

Effects of 5-Bromouracil on the Extent of Photoreactivation

Photoreactivation is a primary DNA repair mechanism that reverses UV-induced damage, specifically pyrimidine dimers, through the action of an enzyme called photolyase. biologydiscussion.comlibretexts.org This enzyme binds to the dimer and, using energy from visible light, cleaves the covalent bonds to restore the original bases. libretexts.orgabeomics.com

| Condition | Normal DNA (Thymine) | 5-BrU-Substituted DNA | Reference |

|---|---|---|---|

| UV Sensitivity | Baseline sensitivity. | Markedly increased sensitivity. | psu.edumicrobiologyresearch.org |

| Primary UV Lesion | Pyrimidine (e.g., Thymine) dimers. | Uracil-5-yl radical leading to strand breaks and other lesions. | royalsocietypublishing.orgtandfonline.com |

| Photoreactivation | Efficient repair of thymine dimers by photolyase. | Reduced to non-existent; photoreactivation is blocked or not as great. | biologydiscussion.compsu.edukit.edu |

Research Applications of 5 Bromouracil As a Molecular Probe and Genetic Tool

Induction of Mutagenesis for Genetic Studies with 5-Bromouracil (B15302)

5-Bromouracil is a well-established experimental mutagen used to induce point mutations in DNA. wikipedia.orgontosight.ai Its mutagenic properties were first observed through the inhibition of growth in Lactobacillus casei and later explored in detail in bacteriophages. youtube.com The primary mechanism of 5-BrU-induced mutagenesis lies in its ability to exist in different tautomeric forms, which alters its base-pairing properties. wikipedia.org

In its common keto form, 5-BrU pairs with adenine (B156593), mimicking thymine (B56734). wikipedia.orgminia.edu.eg However, due to the electronegativity of the bromine atom, 5-BrU has a higher propensity to shift to its rare enol or ionized form compared to thymine. youtube.comrsc.org In these forms, 5-BrU preferentially pairs with guanine (B1146940). wikipedia.org This tautomeric shifting can lead to two main types of transitional mutations during DNA replication:

Incorporation Error: An incoming 5-BrU molecule in its enol or ionized form can be incorporated opposite a guanine in the template strand. In subsequent replication rounds, this 5-BrU (likely back in its keto form) will pair with adenine, leading to a G:C to A:T transition. wikipedia.orgminia.edu.eg

Replication Error: If a 5-BrU molecule already incorporated in the DNA (in its keto form, paired with adenine) shifts to its enol or ionized form during a subsequent replication cycle, it will pair with guanine. This results in an A:T to G:C transition. wikipedia.orgminia.edu.eg

These induced mutations are not random; studies with bacteriophage T4 have shown that 5-bromouracil acts at specific locations within the genetic structure, creating mutational "hot spots". caltech.edu This specificity allows researchers to target certain gene regions for mutagenesis.

By inducing specific mutations, 5-bromouracil serves as a powerful tool to dissect the relationship between gene sequence, function, and expression. fiveable.meontosight.ai Researchers can introduce point mutations into a target gene and then observe the resulting phenotypic changes. ontosight.ai This approach helps to:

Identify Critical Residues: By observing which mutations lead to a loss or alteration of protein function, scientists can identify the specific amino acid residues that are crucial for protein structure, catalytic activity, or binding to other molecules.

Analyze Gene Regulation: Mutations in regulatory regions of a gene, such as promoters or enhancers, can alter its expression level. Using 5-BrU, researchers can study how specific base changes in these regions affect the binding of transcription factors and, consequently, gene transcription.

Create Model Systems for Disease: Inducing mutations that are known to be associated with genetic diseases in model organisms allows for the study of disease mechanisms and the testing of potential therapeutic interventions.

The ability to generate a high frequency of revertible, small alterations makes 5-BrU particularly useful for fine-structure genetic analysis. caltech.edu

Application of 5-Bromouracil in Probing DNA Replication and Repair Mechanisms

The incorporation of 5-bromouracil into DNA provides a unique label to track and analyze the intricate processes of DNA replication and repair. ontosight.ai Its presence can be detected, and its effects on DNA structure and enzyme interactions can be monitored.

Studies in E. coli have revealed that a significant portion of 5-BrU-induced mutagenesis occurs through the misrepair of lesions created after its incorporation. nih.gov The process often involves the dehalogenation of the incorporated 5-BrU, which converts it into a uracil (B121893) residue. nih.gov This uracil is then recognized and removed by the enzyme uracil-DNA glycosylase, creating an apyrimidinic (AP) site. nih.gov The subsequent processing of this AP site by the cell's repair machinery, particularly the SOS response which is dependent on genes like recA and umuC, can lead to the fixation of a mutation. nih.gov The increased mutation frequency in mutants defective in AP endonuclease further highlights the role of these AP sites in 5-BrU mutagenesis. nih.gov

By following the fate of 5-BrU-containing DNA, researchers can gain insights into the efficiency and fidelity of various DNA repair pathways, such as base excision repair.

Use of 5-Bromouracil as an Electron Acceptor in Electron Transfer Probes

5-Bromouracil is a photoreactive analog of thymine and is effectively used as an electron acceptor in studies of electron transfer through DNA. oup.comnih.gov Upon UV irradiation, 5-BrU can accept an electron, often from a nearby electron donor molecule like a guanine base or a specially designed photosensitizer. oup.comnih.gov This event leads to the formation of a reactive uracil-5-yl radical and a bromide ion. oup.com

This property is exploited in several ways:

Mapping Electron Transfer Pathways: By placing 5-BrU at specific locations in a DNA sequence and a photosensitizing electron donor at another, researchers can measure the efficiency and dynamics of electron transfer over various distances and through different base sequences. nih.govnorthwestern.edu

Identifying "Hot Spots" for Damage: Studies have identified specific DNA sequences, such as 5′-(G/C)[A]n=1,2BrUBrU-3′, that are "hot spots" for photoreactions. oup.com In these sequences, electron transfer from a guanine residue to the 5-BrU units is particularly efficient, leading to DNA strand cleavage. oup.com

Developing DNA-based Nanodevices: Understanding charge transport in DNA is crucial for the potential development of DNA-based electronic nanodevices, and 5-BrU serves as a valuable component in experimental systems for these investigations. oup.com

| Donor-Acceptor System | Observation | Research Focus |

| Pyrene-conjugated polyamides (PPIs) and 5-BrU-containing DNA | Sequence-specific electron injection from PPI to 5-BrU within a range of ~8 base pairs. nih.gov | Developing tools for sequence-specific electron injection into DNA. nih.gov |

| Guanine and 5-BrU in specific "hot-spot" sequences | Efficient electron transfer upon UV irradiation, leading to the formation of uracil-5-yl radicals and strand breaks. oup.com | Understanding the mechanism and directionality of photoreactions in DNA. oup.com |

Employing 5-Bromouracil-Substituted DNA to Investigate Protein-DNA Interactions

The substitution of thymine with 5-bromouracil in DNA is a powerful technique for mapping the specific sites of interaction between proteins and DNA. nih.govglenresearch.com The photoreactive nature of 5-BrU allows for the formation of covalent cross-links between the DNA and the bound protein upon UV irradiation. nih.govnih.gov

The procedure generally involves:

Synthesizing DNA where one or more thymine residues are replaced by 5-BrU. glenresearch.com

Allowing the protein of interest to bind to this modified DNA.

Exposing the protein-DNA complex to UV light, which activates the 5-BrU and induces the formation of a covalent bond with a nearby amino acid residue in the protein. nih.gov

Digesting the protein and analyzing the cross-linked DNA-peptide fragment to identify the precise location of the interaction on both the protein and the DNA. nih.govnih.gov

This method offers high-resolution mapping of protein-DNA contacts. For instance, it has been used to identify the DNA-interacting sites of the lac repressor and the cAMP receptor protein (CRP) in E. coli. nih.govnih.gov In the case of the CRP protein, this technique revealed that DNA interacts with both the N-terminal and C-terminal parts of the protein, a finding that challenged existing models of the interaction. nih.gov The minimal steric impact of the bromine substitution ensures that the binding affinity of the protein for the DNA is not significantly altered, validating the biological relevance of the observed cross-links. glenresearch.com

| Protein Studied | Key Finding from 5-BrU Cross-linking |

| E. coli lac Repressor | Identified specific points of contact between the operator duplexes and the repressor protein. glenresearch.com |

| E. coli cAMP Receptor Protein (CRP) | Revealed that DNA interacts with both the N-terminal and C-terminal domains of the protein. nih.gov |

Studies on Viral Genome Alteration and Replication Using 5-Bromouracil in Bacteriophages

Bacteriophages, viruses that infect bacteria, have been instrumental in early studies of 5-bromouracil's mutagenic effects. youtube.com Groundbreaking experiments in 1956 with T2 bacteriophages demonstrated that growing the host E. coli in a medium containing 5-BrU led to the production of mutant phage particles. youtube.com These mutant phages exhibited reduced fitness and replication efficiency, as evidenced by the formation of smaller plaques (areas of bacterial cell death) compared to wild-type phages. youtube.com

These studies established several key points:

Incorporation into Viral DNA: 5-BrU is incorporated into the DNA of replicating phages, replacing thymine. youtube.comcaltech.edu

Induction of Mutations: The incorporated 5-BrU induces mutations that alter the viral genome. youtube.com This was confirmed by showing that the production of mutant phages was dependent on the concentration of 5-BrU. youtube.com

Impact on Viral Fitness: The induced mutations often lead to a decrease in the functionality of the phages. youtube.com

Recombination and Replication Studies: The ability to generate mutations with 5-BrU in bacteriophage DNA that is subsequently replicated allows for studies on genetic recombination and the mechanics of DNA replication in these viruses. annualreviews.org

This research laid the foundation for using 5-BrU as a tool to manipulate and study viral genomes, providing insights into viral replication, gene function, and the potential for antiviral strategies. youtube.com

Biochemical Interactions and Enzymatic Effects of 5 Bromouracil

Interaction of 5-Bromouracil (B15302) with Enzymes Involved in Nucleic Acid Metabolism

5-Bromouracil (5-BrU) is a halogenated derivative of uracil (B121893) that can act as an antimetabolite and base analog, substituting for thymine (B56734) in DNA. wikipedia.org Its interactions with enzymes central to nucleic acid synthesis are critical to its biological effects.

Thymidylate synthetase (TS) is a crucial enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). researchgate.netnih.gov This reaction is essential for providing the necessary precursors for DNA synthesis. researchgate.net While the fluorinated analog, 5-fluorouracil (B62378) (5-FU), is a well-known and potent inhibitor of TS, the direct inhibitory effect of 5-bromouracil is less pronounced. researchgate.netresearchgate.net The primary mechanism of 5-BrU's cytotoxicity and mutagenicity is not through direct, potent inhibition of TS in the same manner as 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP). researchgate.netresearchgate.net Instead, 5-bromouracil's major impact on nucleic acid metabolism stems from its incorporation into DNA as a thymine analog. wikipedia.organnualreviews.org Once incorporated, it can cause mispairing during DNA replication, leading to mutations. wikipedia.orgfu-berlin.de

However, some studies in murine colon adenocarcinomas have evaluated biochemical parameters of fluoropyrimidine action, including the levels of free TS after treatment. nih.gov While 5-FUra caused a rapid decrease in free TS levels, the direct and sustained inhibition by 5-BrU is not its principal mode of action. nih.gov The primary pathway of its effect is through its conversion to 5-bromo-2'-deoxyuridine (B1667946) triphosphate (BrdUTP) and subsequent incorporation into the DNA strand.

The incorporation of 5-bromouracil into DNA in place of thymine can be significantly enhanced by limiting the intracellular pool of thymine. youtube.com This can be achieved by using inhibitors of thymine synthesis. youtube.com Sulphanilamide is one such compound that indirectly promotes the uptake of 5-BrU. youtube.compnas.orgasm.org

Sulphanilamide functions by inhibiting the synthesis of folic acid in bacteria. youtube.com Folic acid is a vital precursor for the synthesis of thymine. youtube.com By disrupting the folic acid pathway, sulphanilamide effectively reduces the de novo synthesis of thymine, thereby lowering the intracellular concentration of thymidine (B127349) triphosphate (dTTP). youtube.com This depletion of the natural substrate for DNA polymerase creates a metabolic environment where the analog, 5-bromouracil (in its deoxyribonucleoside triphosphate form), can more successfully compete for incorporation into newly synthesized DNA strands. youtube.com

Early experiments with bacteriophages demonstrated this synergistic effect. youtube.compnas.org When E. coli was grown in a medium containing both sulphanilamide and 5-bromouracil, a significant increase in the rate of mutation in T2 bacteriophages was observed. youtube.com This was attributed to the increased replacement of thymine with 5-bromouracil in the phage DNA, a condition facilitated by the sulphanilamide-induced thymine deficiency. youtube.com This strategy has been instrumental in experimental mutagenesis to maximize the incorporation of 5-BrU and study its effects. pnas.org

Interactions of 5-Bromouracil with Metal Ions and Complex Formation

The interaction of nucleic acid bases with metal ions is a fundamental aspect of their biochemistry, influencing their structure and function. 5-Bromouracil, as a nucleobase analog, readily forms complexes with a variety of metal ions.

5-Bromouracil acts as a versatile ligand, coordinating with metal ions through its nitrogen and oxygen atoms. ekb.egresearchgate.netuobaghdad.edu.iq Spectroscopic and analytical studies have shown that 5-bromouracil typically behaves as a mononegative bidentate donor. ekb.eg The primary binding sites for metal ions are the deprotonated N3 nitrogen and the carbonyl oxygen at the C4 position (O4). uobaghdad.edu.iq However, coordination can also occur at other sites depending on the metal ion and reaction conditions.

Numerous metal complexes of 5-bromouracil have been synthesized and characterized, including those with Mg(II), Sr(II), Ca(II), Pb(II), Hg(II), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). ekb.egresearchgate.netnih.gov In these complexes, the metal ion is typically coordinated to two 5-bromouracil ligands. ekb.egresearchgate.net The geometry of these complexes varies, with some adopting octahedral or tetrahedral structures, often including water molecules in the coordination sphere. ekb.eg For instance, ternary complexes of various metal ions with 5-bromouracil and L-histidine have also been synthesized and characterized. nih.gov

| Metal Ion | Coordination Sites on 5-Bromouracil | Reference |

|---|---|---|

| Mg(II) | N/A | ekb.eg |

| Sr(II) | N/A | ekb.eg |

| Ca(II) | N/A | ekb.eg |

| Pb(II) | N/A | ekb.eg |

| Hg(II) | N/A | ekb.eg |

| Mn(II) | N3, O4 | researchgate.netuobaghdad.edu.iqnih.gov |

| Co(II) | N3, O4 | researchgate.netuobaghdad.edu.iqnih.gov |

| Ni(II) | N3, O4 | researchgate.netuobaghdad.edu.iqnih.gov |

| Cu(II) | N3, O4 | researchgate.netuobaghdad.edu.iqnih.gov |

| Zn(II) | N/A | nih.gov |

| Cd(II) | N3, O4 | researchgate.netuobaghdad.edu.iqnih.gov |

| Ag(I) | N/A | researchgate.net |

5-Bromouracil can exist in different tautomeric forms, primarily the keto and enol forms. wikipedia.orgresearchgate.net The keto form is predominant, but the enol form, though rare, is significant because it can mispair with guanine (B1146940) instead of adenine (B156593), leading to mutations. wikipedia.orgyoutube.com The equilibrium between these tautomers can be influenced by the surrounding microenvironment, including the presence of water molecules and metal ions. nih.gov

Studies have shown that metal ions and water can have cooperative or opposing effects on the tautomerism of 5-bromouracil. nih.gov In a hydrated environment, the presence of a metal ion like Na+ can actually stabilize uracil in its canonical keto form. nih.gov However, for 5-bromouracil, the same environment makes it less stable and more prone to tautomerize to the enol form compared to uracil. nih.gov This increased tendency to exist in the rare enol form may partly explain the mutagenic nature of 5-bromouracil. nih.gov

The position of the metal ion is crucial; in some regions, a metal ion can prevent tautomerization, while in others, it may assist the process. nih.gov Furthermore, hydration plays a significant role, as computational studies have shown that in a water cluster, the tautomeric preference of 5-bromouracil can be reversed, favoring the rare enol form. nih.govresearchgate.net This effect is largely due to more favorable water-water interactions around the enol tautomer. nih.gov

Influence of 5-Bromouracil on Deoxyribonucleotide Triphosphate (dNTP) Pool Sizes

The maintenance of balanced pools of the four deoxyribonucleotide triphosphates (dATP, dGTP, dCTP, and dTTP) is essential for the fidelity of DNA replication and repair. mdpi.com Imbalances in these dNTP pools can be mutagenic. mdpi.comoregonstate.edu The incorporation of 5-bromouracil into DNA can perturb the delicate balance of these nucleotide pools.

Research has shown that allowing DNA containing 5-bromouracil to replicate under specific conditions can induce mutagenesis, which is correlated with an imbalance in dNTP pools. nih.gov For example, when Syrian hamster cells with BrUra-containing DNA were cultured in the presence of high concentrations of thymidine, it resulted in elevated intracellular levels of dTTP and dGTP. nih.gov This nucleotide pool imbalance, coupled with the presence of 5-bromouracil in the template DNA, leads to an increased frequency of mutations. nih.gov

The mechanism likely involves the disruption of the normal feedback regulation of ribonucleotide reductase (RNR), the enzyme responsible for dNTP synthesis. mdpi.comembopress.org Alterations in the levels of one dNTP can affect the synthesis of others. researchgate.net The presence and subsequent replication of DNA containing an abnormal base like 5-bromouracil can trigger cellular stress responses that may intersect with the pathways regulating dNTP production, leading to imbalances that compromise replication fidelity. nih.govembopress.org

Enzymatic Activities Related to 5-Bromouracil Derivatives (e.g., Phospholipase A2 inhibition by 6-amino-5-bromouracil)

The derivative of 5-bromouracil, 6-amino-5-bromouracil, has been identified as an inhibitor of phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. ecronicon.netscitcentral.com Snake venoms, which are rich in phospholipases A2, induce significant pathophysiological effects, and inhibitors of this enzyme are explored for their potential to counteract venom toxicity. scitcentral.com

Molecular docking and fluorescence studies have been employed to understand the interaction between 6-amino-5-bromouracil and PLA2. ecronicon.netscitcentral.com These studies reveal that 6-amino-5-bromouracil interacts with the active site of the cobra-venom phospholipase A2. ecronicon.netscitcentral.com The inhibitory action is attributed to the formation of hydrogen bonds between the compound and key amino acid residues in the enzyme's binding site, such as GLY31, TYR63, and ASP48. ecronicon.netscitcentral.com This interaction is crucial for effective inhibition of the enzyme's activity. ecronicon.netscitcentral.com

The binding energy of 6-amino-5-bromouracil to cobra-venom phospholipase A2 has been calculated to be -5.52 kcal/mol, indicating a favorable interaction. ecronicon.net In vivo studies using a mouse model pretreated with 6-amino-5-bromouracil and then exposed to Cerastes cerastes venom showed a significant increase in mean survival time, suggesting that the compound can delay the onset of venom toxicity. scitcentral.com

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 6-amino-5-bromouracil | Cobra-venom Phospholipase A2 | -5.52 | GLY31, TYR63, ASP48 |

Natural Generation of 5-Bromouracil by Peroxidases (e.g., eosinophil peroxidase, myeloperoxidase)

5-Bromouracil can be generated naturally within the body by the action of specific peroxidase enzymes, particularly at sites of inflammation. nih.govnih.gov The primary enzymes responsible for this biosynthesis are eosinophil peroxidase (EPO) and myeloperoxidase (MPO). nih.govnih.gov These enzymes are secreted by phagocytic cells like eosinophils and neutrophils. nih.govnih.gov

The generation of 5-bromouracil by these peroxidases involves a multi-step process. Eosinophil peroxidase utilizes hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to produce hypobromous acid (HOBr), a potent brominating agent. nih.govacs.org This highly reactive intermediate then oxidizes uracil, a natural nucleobase, to form 5-bromouracil. nih.govacs.org The conversion of uracil to 5-bromouracil by the EPO-H₂O₂-Br⁻ system can be near-quantitative. nih.govacs.org Similarly, myeloperoxidase, found abundantly in neutrophils, can also catalyze the formation of 5-bromouracil from uracil, especially under moderately acidic conditions and at physiological plasma concentrations of bromide. nih.govnih.gov

The presence of 5-bromouracil has been detected in neutrophil-rich human inflammatory tissue, confirming that this halogenation reaction occurs in vivo. nih.gov While myeloperoxidase can also produce 5-chlorouracil, both eosinophil peroxidase and myeloperoxidase are capable of generating 5-bromouracil. nih.gov The production of this mutagenic thymine analog at sites of inflammation suggests a potential pathway for cytotoxicity and mutagenesis associated with chronic inflammatory conditions. nih.govnih.gov

| Enzyme | Source Cell | Required Substrates | Intermediate | Product |

|---|---|---|---|---|

| Eosinophil Peroxidase (EPO) | Eosinophils | Uracil, H₂O₂, Br⁻ | Hypobromous acid (HOBr) | 5-Bromouracil |

| Myeloperoxidase (MPO) | Neutrophils | Uracil, H₂O₂, Br⁻/Cl⁻ | Hypobromous acid (HOBr) / Hypochlorous acid (HOCl) | 5-Bromouracil / 5-Chlorouracil |

Advanced Research Methodologies for 5 Bromouracil Studies

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the intricate electronic and structural properties of 5-bromouracil (B15302) (5-BrU), offering insights that complement experimental findings. These methods allow for the detailed exploration of its behavior at the atomic level.

Quantum chemical calculations are fundamental to understanding the electronic structure, reactivity, and spectroscopic properties of 5-bromouracil. Various methods are employed to study its ground and excited states.

Density Functional Theory (DFT) is a widely used method for investigating the electronic properties of molecules. researchgate.net In the context of 5-bromouracil, DFT calculations, often coupled with continuum solvation models, are used to determine parameters like electronic couplings, reorganization energies, and thermodynamic driving forces for electron transfer processes. researchgate.net This is particularly relevant for understanding the photosensitization mechanism of DNA damage induced by 5-bromouracil. researchgate.net Time-dependent DFT (TD-DFT) is an extension used to calculate vertical excitation energies and to study excited states. royalsocietypublishing.orgarxiv.orgroyalsocietypublishing.orgacs.org However, the accuracy of TD-DFT can be dependent on the functional used. royalsocietypublishing.orgarxiv.org

Multi-Reference Configuration Interaction with Singles (MRCIS) is a high-level ab initio method that is particularly suited for studying excited states, especially in cases where electron correlation is significant. royalsocietypublishing.orgarxiv.orgroyalsocietypublishing.orgnih.gov In studies of 5-bromouracil, MRCIS has been used in surface hopping simulations to compute the ultrafast intersystem crossing (ISC) dynamics, which primarily involve the ¹nOπ* and ³ππ* states. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is another key method for exploring the excited states of 5-bromouracil. royalsocietypublishing.orgarxiv.org It is often used to calculate vertical excitation energies and has been compared with other methods like MS-CASPT2, CASSCF, and MRCIS to assess its accuracy. royalsocietypublishing.orgarxiv.org TD-DFT calculations have been instrumental in understanding the photoinduced nonadiabatic dynamics of pyrimidine (B1678525) nucleobases like 5-bromouracil. acs.org

A comparison of experimental and calculated vertical excitation energies for 5-bromouracil using various quantum chemical methods is presented in the table below.

| Method | State | Excitation Energy (eV) |

| Experimental | S₁ (¹ππ) | 4.66 |

| Experimental | T₁ (³ππ) | 3.35 |

| MS-CASPT2 | S₁ | 4.60 |

| MS-CASPT2 | T₁ | 3.51 |

| TD-B3LYP | - | - |

| TD-BP86 | - | - |

| MRCIS | - | - |

| ADC(2) | - | - |

Table based on data from a 2017 study. royalsocietypublishing.orgarxiv.org

Following ultraviolet (UV) irradiation, 5-bromouracil can undergo several deactivation processes. royalsocietypublishing.orgroyalsocietypublishing.orgnih.govresearchgate.net Non-adiabatic dynamics simulations are crucial for modeling these complex events where the Born-Oppenheimer approximation breaks down. royalsocietypublishing.orgarxiv.orgroyalsocietypublishing.org

After being excited to the bright ππ* state, 5-bromouracil has three primary relaxation pathways:

Internal conversion back to the electronic ground state.

Intersystem crossing (ISC) to the triplet manifold. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov

Photodissociation of the C-Br bond. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov

Static quantum chemical calculations have identified two key internal coordinates that govern these deactivation processes: the C5-Br bond length and the out-of-plane angle of the bromine atom. arxiv.org Surface hopping simulations, a popular method for non-adiabatic dynamics, have been employed to investigate the ultrafast ISC dynamics. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov These simulations often use electronic structure methods like MRCIS to describe the potential energy surfaces and couplings between different electronic states. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov The simulations have shown that the ISC process predominantly involves the ¹nOπ* and ³ππ* states. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov

Molecular dynamics (MD) simulations are used to study the time evolution of molecular systems. numberanalytics.com Car-Parrinello Molecular Dynamics (CPMD) is a specific type of ab initio MD that combines density functional theory (DFT) with molecular dynamics, allowing for the simulation of systems where electronic effects and chemical reactions are important. numberanalytics.comwikipedia.orgnih.gov

In the context of 5-bromouracil, CPMD can be applied to study its behavior in complex biological environments, such as when incorporated into DNA. nih.gov These simulations can provide insights into structural and dynamic properties, as well as the interactions of 5-bromouracil with surrounding molecules, including water and other DNA bases. nih.gov The advantage of CPMD is that it does not rely on pre-defined force fields, as the forces are calculated "on the fly" from the electronic structure. wikipedia.orgaps.org This makes it a powerful tool for studying systems where bond breaking and formation or significant electronic polarization occur, which are relevant to the photochemical reactions of 5-bromouracil. wikipedia.org

Spectroscopic Techniques in 5-Bromouracil Research

Spectroscopic techniques are indispensable for characterizing the structure and properties of 5-bromouracil and its complexes.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and studying molecular structure and bonding. In the study of 5-bromouracil, the IR spectrum reveals characteristic absorption bands. For instance, the free 5-bromouracil ligand exhibits bands for N-H and C=O stretching vibrations. ekb.egajol.info

When 5-bromouracil forms complexes with metal ions, the IR spectrum provides evidence of coordination. A shift in the frequency of the C=O stretching vibration to a lower wavenumber upon complexation suggests that the metal ion coordinates through the carbonyl group. ekb.egoup.com The appearance of new bands can also indicate the formation of new chemical bonds, such as M-O or M-N bonds. oup.com

The table below summarizes selected IR frequencies for free 5-bromouracil and some of its metal complexes.

| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) |

| 5-Bromouracil (free ligand) | 3360, 3168 | 1677, 1617 |

| [Mg(BrU)₂]·8H₂O | - | 1631 |

| [Ca(BrU)₂(H₂O)₂]·H₂O | - | 1629 |

| [Sr(BrU)₂(H₂O)₂] | - | 1644 |

| [Pb(BrU)₂] | - | 1634 |

| [Hg(BrU)₂] | - | 1621 |

Table based on data from published research. ekb.egajol.info

IR spectroscopy has also been used to study the adsorption of 5-bromouracil onto clay minerals like montmorillonite. asianpubs.org The changes in the IR spectrum upon adsorption provide information about the nature of the interaction between 5-bromouracil and the clay surface, indicating that the sorbed molecules may coordinate to exchangeable cations through water bridges. asianpubs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of molecules in solution. byjus.com

¹H NMR (Proton NMR) provides information about the hydrogen atoms in a molecule. byjus.com In studies of 5-bromouracil, the ¹H NMR spectrum can confirm the presence of N-H protons and the aromatic proton on the pyrimidine ring. ekb.egajol.info The chemical shifts of these protons can be sensitive to the molecular environment and can change upon complexation with metal ions, providing further evidence for the coordination mode. ekb.egajol.info

The following table shows the ¹H NMR chemical shifts for free 5-bromouracil and two of its metal complexes in DMSO-d₆.

| Compound | δ (N₁-H) (ppm) | δ (N₃-H) (ppm) | δ (C₆-H) (ppm) |

| 5-Bromouracil (free ligand) | 11.25 | 11.60 | 8.05 |

| [Cd(BrU)₂(H₂O)₂] | 11.24 | - | 8.02 |

| [Ag(BrU)(H₂O)] | 11.26 | - | 8.04 |

Table based on data from a 2019 study. ajol.info The disappearance of the N₃-H signal in the complexes suggests deprotonation at this position and coordination with the metal ion. ajol.info

Fluorine NMR (¹⁹F NMR) , while not directly applicable to 5-bromouracil, is a powerful technique for studying fluorinated analogues like 5-fluorouracil (B62378). nih.govbiophysics.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly suitable for NMR studies. biophysics.org The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment. nih.govbiophysics.org This sensitivity has been used to probe the secondary and tertiary structure of tRNA substituted with 5-fluorouracil, where the chemical shift of the fluorine atom provides information about base pairing and local conformation. nih.gov

X-ray Fluorescence for Bromine Analysis in 5-Bromouracil-Labeled DNA

X-ray fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. It has been effectively employed to quantify the amount of 5-bromouracil (5-BrU) incorporated into DNA. This method relies on the principle that when a sample is irradiated with high-energy X-rays, atoms within the sample absorb energy and become excited, leading to the ejection of inner shell electrons. The resulting vacancy is then filled by an outer shell electron, a process that releases energy in the form of a fluorescent X-ray. Each element emits fluorescent X-rays at a characteristic energy, allowing for their identification and quantification.

In the context of 5-BrU-labeled DNA, XRF is specifically used to detect and measure the bromine content. The intensity of the bromine Kα X-ray fluorescence signal is directly proportional to the concentration of bromine in the DNA sample. This allows researchers to calculate the degree to which thymine (B56734) has been replaced by 5-BrU. For instance, a nondispersive X-ray fluorescence method has been successfully used to determine the fraction by weight of bromine in purified DNA from the bacterium Escherichia coli B 15 T(-), which is deficient in thymine. nih.gov This technique is highly sensitive, capable of analyzing small samples of DNA, on the order of 35 micrograms. nih.gov

The application of XRF extends to various biological samples. For example, devices with Si(Li) detectors and 109Cd sources have been developed for bromine determination in biological fluids. nih.gov XRF imaging and inductively coupled plasma-mass spectrometry (ICP-MS) have been used to examine the distribution of bromine in various mammalian tissues and fluids, revealing that bromine is widely distributed. nih.gov These methodologies underscore the utility of XRF in providing precise quantitative data on the incorporation of 5-BrU into nucleic acids, a crucial parameter for studies on mutagenesis and radiosensitization.

Fluorescence Spectroscopy for Investigating 5-Bromouracil Interactions

Fluorescence spectroscopy is a highly sensitive method used to study the interactions between molecules. It is particularly valuable for investigating how 5-bromouracil (5-BrU) interacts with proteins and other biomolecules. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be altered upon binding to a ligand like 5-BrU.